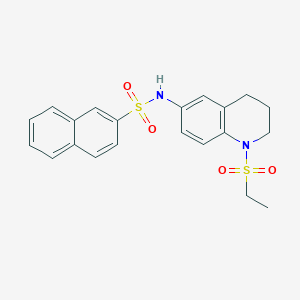

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a complex organic compound that features both a quinoline and a naphthalene moiety

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-2-28(24,25)23-13-5-8-18-14-19(10-12-21(18)23)22-29(26,27)20-11-9-16-6-3-4-7-17(16)15-20/h3-4,6-7,9-12,14-15,22H,2,5,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDDSHWWDCVLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, using ethylsulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Naphthalene-2-sulfonamide Moiety: This step involves the reaction of the intermediate with naphthalene-2-sulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide can be used as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with various biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-

Biological Activity

Introduction

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H24N2O4S2

- Molecular Weight : 408.5 g/mol

- CAS Number : 946297-33-2

The compound features a tetrahydroquinoline core combined with ethylsulfonyl and naphthalene sulfonamide moieties. This unique structural combination enhances its reactivity and potential as a pharmaceutical agent.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity through the inhibition of specific enzymes:

- Lysyl Oxidase Inhibition : This enzyme is crucial for collagen and elastin cross-linking in the extracellular matrix. Inhibition of lysyl oxidase may lead to therapeutic effects in conditions such as fibrosis and cancer metastasis.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of sulfonamide groups in its structure is known to enhance antibacterial activity by interfering with bacterial folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs.

Anti-inflammatory Effects

The compound is also being explored for its potential anti-inflammatory properties. Research on related compounds indicates that tetrahydroquinoline derivatives can modulate inflammatory pathways, suggesting a broad spectrum of biological applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Study on Tetrahydroquinoline Derivatives :

-

Molecular Docking Studies :

- Molecular docking studies indicated that compounds with similar structures effectively bind to target enzymes involved in cancer progression and inflammation.

- These findings suggest that the compound could be optimized for better efficacy through structural modifications.

Comparative Table of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the tetrahydroquinoline core via reductive amination or cyclization of precursor amines (e.g., using LiAlH4 reduction in THF, as described for analogous compounds) .

- Step 2: Sulfonylation of the tetrahydroquinoline nitrogen with ethylsulfonyl chloride under basic conditions (e.g., pyridine or DCM as solvent).

- Step 3: Coupling the naphthalene-2-sulfonamide moiety via nucleophilic substitution or amide bond formation.

- Purification: Final purification via column chromatography or recrystallization, with HPLC validation (>95% purity) .

Key Characterization: Confirm structure using (e.g., δ 7.8–8.2 ppm for naphthalene protons), , and mass spectrometry (e.g., [M+H]+ ion) .

Advanced: How can researchers optimize reaction yields for ethylsulfonyl-substituted tetrahydroquinoline derivatives?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonylation efficiency .

- Temperature Control: Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions.

- Catalysis: Use of DMAP or triethylamine to accelerate sulfonamide coupling .

- Workup: Acidic workup (e.g., 1 M HCl) to precipitate impurities, as demonstrated in dihydrochloride salt formation (72.6% yield improvement) .

Data-Driven Adjustment: Monitor reaction progress via TLC or LC-MS to identify bottlenecks (e.g., incomplete sulfonylation).

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- Spectroscopy:

- Purity Assessment: HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Advanced: How should researchers address discrepancies in biological activity between synthetic batches?

Methodological Answer:

- Purity Reassessment: Re-analyze batches via HPLC to rule out impurities (>95% purity required) .

- Stereochemical Analysis: Use X-ray crystallography (e.g., P1 space group, R-factor <0.1) to confirm stereochemistry, as torsional angles (e.g., 47.0° for isoxazole rings) can influence activity .

- Biological Replicates: Repeat enzyme assays (e.g., NOS inhibition) with standardized protocols (e.g., recombinant iNOS/nNOS expressed in Sf9 cells) .

Advanced: What computational approaches predict isoform selectivity (e.g., nNOS vs. eNOS) for this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with nNOS active sites (e.g., heme-binding domain). Compare binding energies with eNOS .

- MD Simulations: Analyze stability of ethylsulfonyl-naphthalene interactions over 100-ns trajectories (e.g., hydrogen bonds with Glu592 in nNOS).

- SAR Studies: Correlate substituent effects (e.g., ethylsulfonyl vs. methylpiperidinyl) with IC data from inhibition assays .

Advanced: How does the ethylsulfonyl group influence physicochemical properties and target engagement?

Methodological Answer:

- LogP Analysis: Ethylsulfonyl increases hydrophilicity (cLogP ~2.1 vs. 3.5 for methylpiperidinyl analogs), improving solubility but reducing membrane permeability .

- Enzyme Binding: The sulfonyl group forms hydrogen bonds with Arg-NH in nNOS, as shown in co-crystal structures of related inhibitors .

- Metabolic Stability: Evaluate in vitro microsomal assays to assess sulfonamide hydrolysis susceptibility.

Basic: What purification strategies ensure high yields of the final product?

Methodological Answer:

- Liquid-Liquid Extraction: Remove unreacted sulfonyl chlorides using ethyl acetate/water partitioning.

- Chromatography: Flash chromatography with silica gel (hexane/EtOAc gradient) or reverse-phase HPLC for polar impurities .

- Salt Formation: Convert free bases to dihydrochloride salts (e.g., HCl/MeOH treatment) for improved crystallinity .

Advanced: How can crystallography resolve conformational impacts on biological activity?

Methodological Answer:

- Single-Crystal Growth: Use slow evaporation from MeOH/CHCl to obtain diffraction-quality crystals .

- Torsional Analysis: Measure dihedral angles (e.g., 31.1° for nitro group rotation) to correlate with enzyme inhibition .

- Hydrogen Bond Mapping: Identify key interactions (e.g., O–H⋯O) stabilizing the bioactive conformation .

Advanced: What strategies validate the compound’s mechanism of action in cellular models?

Methodological Answer:

- Gene Knockdown: Use siRNA targeting nNOS in neuronal cells to confirm activity loss in the compound’s presence .

- ROS Detection: Employ DCFH-DA probes to measure nitric oxide suppression via fluorescence microscopy.

- Cross-Species Assays: Compare inhibition potency in human vs. rodent NOS isoforms to assess translational relevance .

Basic: How to troubleshoot low yields in the sulfonylation step?

Methodological Answer:

- Moisture Control: Ensure anhydrous conditions (e.g., molecular sieves in DCM) to prevent sulfonyl chloride hydrolysis.

- Stoichiometry: Use 1.2 equivalents of ethylsulfonyl chloride to drive the reaction to completion.

- Activation: Pre-activate the tetrahydroquinoline amine with TEA or DIEA before adding sulfonyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.